3-Cyanoindole
Overview
Description
3-Cyanoindole, also known as Indole-3-carbonitrile, is a compound with the molecular formula C9H6N2 and a molecular weight of 142.16 g/mol . It is formed during the flash vacuum thermolysis (FVT) of 3-azidoquinoline .
Synthesis Analysis
3-Cyanoindole undergoes regiospecific bromination to afford 6-bromo-3-cyanoindole . It is also formed during the flash vacuum thermolysis (FVT) of 3-azidoquinoline .Molecular Structure Analysis
The rotationally resolved electronic spectra of the origin bands of 3-cyanoindole have been measured and analyzed using evolutionary algorithms . For the monomer, permanent dipole moments of 5.90 D for the ground state, and of 5.35 D for the lowest excited singlet state have been obtained from electronic Stark spectroscopy .Chemical Reactions Analysis
The rotationally resolved electronic spectra of the origin bands of 3-cyanoindole and the 3-cyanoindole–water complex have been measured and analyzed . The water moiety in the water cluster could be determined to be trans-linearly bound to the NH group of 3-cyanoindole, with an NH⋯O hydrogen bond length of 201.9 pm in the electronic ground state .Physical And Chemical Properties Analysis
The permanent dipole moment in the ground state amounts to 5.95 D and to 5.51 D in the electronically excited 1Lb state .Scientific Research Applications
Electronic Spectroscopy
3-Cyanoindole has been used in the study of rotationally resolved electronic spectroscopy . The rotationally resolved electronic spectra of the origin bands of 3-cyanoindole and the 3-cyanoindole–water complex have been measured and analyzed using evolutionary algorithms .
Dipole Moment Analysis
The compound has been used to determine permanent dipole moments of 5.90 D for the ground state, and of 5.35 D for the lowest excited singlet state obtained from electronic Stark spectroscopy .
Hydrogen Bond Studies
3-Cyanoindole has been used in the study of hydrogen bonding. The water moiety in the water cluster could be determined to be trans-linearly bound to the NH group of 3-cyanoindole, with an NH⋯O hydrogen bond length of 201.9 pm in the electronic ground state .
Excited State Lifetime Analysis
The excited state lifetime of isolate 3-cyanoindole in the gas phase has been determined to be 9.8 ns, and that of 3-cyanoindole (d 1) has been found to be 14.8 ns, while that of the 1:1 water cluster is considerably shorter (3.6 ns) .
Synthesis of Biologically Active Indoles
3-Cyanoindole is used as a synthesis reagent for the preparation of biologically active indoles .
Preparation of Glycogen Synthase Kinase 3 (GSK-3) Inhibitors
The compound is used in the synthesis of inhibitors of glycogen synthase kinase 3 (GSK-3), a protein kinase involved in cellular processes such as glucose regulation and cell proliferation .
Preparation of Inosine Monophosphate Dehydrogenase (IMPDH) Inhibitors
3-Cyanoindole is used in the synthesis of indole fragments as inosine monophosphate dehydrogenase (IMPDH) inhibitors. IMPDH is a key enzyme in the de novo synthesis of guanine nucleotides and is therefore important for cell growth and proliferation .
Preparation of HIV-1 Integrase Inhibitors
The compound is used in the synthesis of HIV-1 integrase inhibitors. HIV-1 integrase is an enzyme produced by the HIV virus that enables its genetic material to be integrated into the DNA of the infected cell .
Mechanism of Action
Target of Action
3-Cyanoindole, also known as 1H-Indole-3-carbonitrile, is a complex molecule that interacts with various targets. It’s known that indole derivatives, which include 3-cyanoindole, have significant interactions with various biological targets due to their structural similarity to many natural compounds .
Mode of Action
The mode of action of 3-Cyanoindole involves its interaction with its targets, leading to various changes. For instance, it has been observed that 3-Cyanoindole shows an excited singlet state, similar to other indole derivatives . The orientation of the transition dipole moment is that of an 1Lb state for the monomer . These interactions can lead to different stabilization of the electronically excited states .
Biochemical Pathways
Indole derivatives are known to be involved in a wide range of biochemical processes due to their structural versatility .
Pharmacokinetics
The excited state lifetime of 3-cyanoindole in the gas phase has been determined to be 98 ns, and that of 3-Cyanoindole(d1) has been found to be 148 ns .
Result of Action
It’s known that 3-cyanoindole undergoes regiospecific bromination to afford 6-bromo-3-cyanoindole .
Action Environment
The action environment significantly influences the action, efficacy, and stability of 3-Cyanoindole. For instance, the excited state lifetime of 3-Cyanoindole(d1) in D2O solution has been found to be smaller than 20 ps . This suggests that the solvent environment can significantly influence the properties and behavior of 3-Cyanoindole .
Safety and Hazards
properties
IUPAC Name |
1H-indole-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHIFTAQVXHNVRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00282208 | |
Record name | 3-Cyanoindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00282208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyanoindole | |
CAS RN |
5457-28-3 | |
Record name | Indole-3-carbonitrile | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24935 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Cyanoindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00282208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-indole-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are some efficient methods for synthesizing 3-cyanoindoles?
A1: Several synthetic routes have been developed for 3-cyanoindoles, offering flexibility and efficiency. Some notable methods include:
- Tandem Catalysis: Palladium-catalyzed tandem reactions enable the rapid construction of diverse 3-cyanoindoles from readily available starting materials. This approach has been successfully employed to synthesize various N-protected and N-unprotected 3-cyanoindoles, including the precursor to the therapeutic estrogen receptor ligand A. []
- Copper-Catalyzed Cyanation: This method utilizes readily available and less toxic acetonitrile as a cyano source. Copper catalysts, in conjunction with TEMPO and (Me3Si)2, promote the efficient and selective C-H cyanation of indoles through a sequential iodination/cyanation process. []
- One-Pot Synthesis from 3-Acyl- and 3-Ethoxycarbonyl-1,2-dihydrocinnoline-1,2-dicarboximides: This approach involves a Michael addition of potassium cyanide to the starting material, followed by a skeletal rearrangement and elimination of isocyanate, leading to the formation of 2-acyl- and 2-ethoxycarbonyl-3-cyanoindoles. []
- Nucleophilic Tele-Substitution: This method utilizes the reaction of 2-chloro-3-formylindoles with sodium azide in dimethylsulfoxide to produce 5-azido-3-cyanoindoles. The reaction proceeds through a ring opening-ring closure mechanism, accompanied by nucleophilic substitution at the 5-position of the indole ring. []
Q2: What is the molecular formula and weight of 3-cyanoindole?
A2: The molecular formula of 3-cyanoindole is C9H6N2, and its molecular weight is 142.16 g/mol.
Q3: What spectroscopic techniques are useful for characterizing 3-cyanoindole?
A3: Various spectroscopic methods are valuable for characterizing 3-cyanoindole:
- Rotationally Resolved Electronic Spectroscopy: This technique has been used to analyze the origin bands of 3-cyanoindole, providing insights into its electronic structure and excited state properties. []
- Electronic Stark Spectroscopy: This method allows the determination of permanent dipole moments in both the ground and excited states of 3-cyanoindole. []
- UV-UV Hole-Burning and IR-Dip Spectroscopy: These techniques have been employed to investigate the conformational structures of 3-cyanoindole and its water clusters. [, ]
Q4: What is the reactivity of the cyano group in 3-cyanoindole?
A4: The cyano group in 3-cyanoindole exhibits electrophilic character and can undergo various reactions, including:
Q5: What are some potential applications of 3-cyanoindole derivatives?
A5: 3-Cyanoindole derivatives possess diverse biological activities and are being explored for various applications, including:
- Therapeutic Estrogen Receptor Ligands: A palladium-catalyzed tandem reaction has been used to synthesize a precursor to the therapeutic estrogen receptor ligand A. []
- Inhibitors of Inosine Monophosphate Dehydrogenase (IMPDH): 3-Cyanoindole-based compounds have been investigated as potential inhibitors of IMPDH, an enzyme involved in nucleotide biosynthesis and a target for cancer and inflammatory diseases. []
Q6: How does the presence of a cyano group at the 3-position influence the reactivity of the indole ring?
A6: The electron-withdrawing nature of the cyano group at the 3-position significantly influences the reactivity of the indole ring:
Q7: Are there any reported examples of using 3-cyanoindoles in the synthesis of other heterocyclic compounds?
A7: Yes, 3-cyanoindoles serve as valuable building blocks in the synthesis of various heterocyclic systems:
- 9H-Pyrimido[4,5-b]indoles: These compounds have been prepared from 2-amino-3-cyanoindoles, highlighting the versatility of 3-cyanoindoles in constructing fused heterocycles. []
- Pyrimido(4,5-b)indoles: The rearrangement of N-substituted N-phenylhydrazides of cyanoacetic acid under Kost reaction conditions yields 2-amino-3-cyanoindoles, which serve as starting materials for the synthesis of pyrimido(4,5-b)indoles. []
Q8: Have computational methods been applied to study 3-cyanoindole and its derivatives?
A8: Yes, computational chemistry plays a crucial role in understanding the properties and reactivity of 3-cyanoindole:
- Density Functional Theory (DFT) Calculations: DFT calculations have been employed to investigate reaction mechanisms involving 3-cyanoindole derivatives, providing insights into the energetics and intermediates involved in these transformations. []
- Franck-Condon Simulations: These simulations have been used to study the conformational structures of 3-cyanoindole-(H2O)n (n = 0-2) clusters, elucidating the impact of water molecules on the compound's geometry and electronic properties. []
Q9: What are the key structure-activity relationships (SAR) observed for 3-cyanoindole derivatives?
A9: While limited information is available on specific SAR studies within the provided abstracts, it's evident that:
- Substitution Pattern on the Indole Ring: Modifications to the substitution pattern on the indole core likely impact the biological activity and physicochemical properties of 3-cyanoindole derivatives. For example, in the synthesis of 3-cyanoindole compounds as estrogen receptor ligand precursors, different substituents at the R1 and R2 positions were explored, suggesting their potential influence on binding affinity and selectivity. [, ]
- N-Functionalization: The nature of the N-substituent in 3-cyanoindoles likely influences their pharmacological properties. For example, the synthesis of 1-phenylsulfonyl-3-substituted-2-cyanoindoles suggests that incorporating a phenylsulfonyl group at the N1 position could modulate activity or impart desirable physicochemical characteristics. []
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